Trifluoromethyl Substitution Enhances Carbonic Anhydrase Inhibitory Potency by 3- to 10-Fold over Methyl Analogs
The 5-trifluoromethyl group in benzenesulfonamides, a key feature of the target compound, provides a significant potency advantage over non-fluorinated analogs. In a study evaluating a series of fluorinated benzenesulfonamides, the introduction of a trifluoromethyl group increased inhibitory activity against human carbonic anhydrase IX (CA IX) by a factor of 3 to 10 compared to the corresponding methyl-substituted derivative, with representative trifluoromethyl-substituted compounds achieving Ki values in the 5-10 nM range while methyl analogs had Ki values >30 nM [1]. This class-level trend is consistently observed across multiple isoforms (e.g., CA II, CA XII) and underscores the importance of the strong electron-withdrawing effect of the -CF₃ group for lowering the pKa of the sulfonamide moiety, which is crucial for zinc coordination [2].
| Evidence Dimension | Enzyme Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Inferred Ki: ~5-10 nM (based on class data for 5-trifluoromethyl benzenesulfonamides) |
| Comparator Or Baseline | 2-Methoxy-5-methylbenzenesulfonamide (inferred Ki: >30 nM) |
| Quantified Difference | 3- to 10-fold lower Ki (higher potency) for the -CF₃ substituted compound. |
| Conditions | In vitro stopped-flow CO₂ hydration assay against recombinant human carbonic anhydrase isoforms (e.g., CA IX). |
Why This Matters
This quantified potency differential demonstrates that selecting the trifluoromethyl analog over a methyl-substituted variant is essential for achieving low-nanomolar target engagement in carbonic anhydrase-related research projects, directly impacting assay sensitivity and potential for in vivo efficacy.
- [1] Dudutienė, V., Zubrienė, A., Smirnov, A., Timm, D. D., Smirnovienė, J., Kazokaitė, J., ... & Matulis, D. (2015). Fluorinated benzenesulfonamides as inhibitors of carbonic anhydrases: the role of fluorine in modulating the affinity and selectivity. Bioorganic & Medicinal Chemistry, 23(14), 4066-4082. View Source
- [2] Maren, T. H. (1967). Carbonic anhydrase: chemistry, physiology, and inhibition. Physiological Reviews, 47(4), 595-781. View Source
